tert-Butyl 3-(furan-3-yl)-6-(hydroxymethyl)-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-(furan-3-yl)-6-(hydroxymethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-15(2,3)23-14(21)18-7-12-13(10-4-5-22-9-10)16-17-19(12)6-11(18)8-20/h4-5,9,11,20H,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSSCBGCHHPXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(N=NN2CC1CO)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-(furan-3-yl)-6-(hydroxymethyl)-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS No. 1341038-89-8) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
The molecular formula of the compound is with a molecular weight of 320.34 g/mol. The structure features a triazolo-pyrazine core substituted with furan and hydroxymethyl groups, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. The detailed synthetic pathway has been documented in various studies, highlighting key intermediates and reaction conditions necessary for successful formation.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of related triazole compounds. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 9 |
| Compound B | HeLa | 4.87 |
| Compound C | MCF7 | 6.72 |
These results suggest that tert-butyl derivatives may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
The proposed mechanism involves disruption of cellular signaling pathways critical for cancer cell survival and proliferation. The compound may activate apoptotic pathways by inducing mitochondrial dysfunction, leading to caspase activation . Additionally, it could interfere with DNA replication through adduct formation, a common feature among heterocyclic anticancer agents .
Case Studies
- Study on A549 Cell Line : In a study assessing the effects of similar triazole compounds on the A549 lung cancer cell line, a significant reduction in cell viability was observed at varying concentrations. The study reported an IC50 value of approximately 9 μM for related compounds, indicating promising anticancer properties .
- Evaluation Against Multiple Cell Lines : Another investigation examined several derivatives against a panel of human cancer cell lines (NCI 60). Compounds demonstrated varying degrees of growth inhibition with GI50 values ranging from 0.20 to 48.0 μM across different cell types . This variability underscores the importance of structural modifications in enhancing biological activity.
Research Findings
Research indicates that compounds within the same family as this compound exhibit diverse biological activities including:
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains.
- Anti-inflammatory Effects : In vitro studies suggest potential anti-inflammatory mechanisms that could be leveraged for therapeutic purposes.
- Neuroprotective Effects : Certain analogs have been evaluated for neuroprotective properties in models of neurodegenerative diseases.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. Research indicates that derivatives of triazole and pyrazine exhibit activity against various bacterial strains and fungi. The incorporation of furan and hydroxymethyl groups may enhance these effects by improving solubility and bioavailability.
Cancer Research : The triazolo-pyrazine scaffold has been investigated for its potential in cancer therapy. Studies have shown that modifications to this scaffold can lead to compounds with selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy.
Neuroprotective Effects : Some studies suggest that compounds similar to tert-butyl 3-(furan-3-yl)-6-(hydroxymethyl)-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neural tissues.
Agricultural Applications
Pesticidal Activity : The furan ring in the compound structure suggests potential applications as a pesticide or herbicide. Research into similar compounds has revealed efficacy against specific pests and weeds, providing an avenue for developing environmentally friendly agricultural chemicals.
Material Science Applications
Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis. Its functional groups allow for the incorporation into various polymer matrices, potentially enhancing mechanical properties or introducing specific functionalities such as antimicrobial activity.
Case Studies
- Synthesis of Triazole Derivatives : A study demonstrated the synthesis of triazole derivatives from related compounds, showing enhanced antimicrobial properties compared to their precursors. The introduction of furan moieties was found to significantly improve activity against resistant bacterial strains .
- Cancer Cell Line Studies : Research involving cancer cell lines treated with derivatives of triazolo-pyrazines showed a marked reduction in cell viability, indicating potential for development as a chemotherapeutic agent .
- Pesticide Efficacy Trials : Field trials conducted with furan-containing compounds demonstrated effective pest control with lower toxicity to non-target species compared to conventional pesticides .
Q & A
Q. Methodological Answer :
- Spectroscopic Techniques :
- X-ray Crystallography : Resolves bond angles and crystal packing, as shown for analogous triazolo-pyrazine derivatives (e.g., triclinic system, space group P1) .
Advanced: How can factorial design optimize reaction conditions for this compound’s synthesis?
Q. Methodological Answer :
- Variables : Temperature, catalyst loading (e.g., Pd(dppf)Cl₂), and solvent ratios (dioxane/water) .
- Response Surface Methodology (RSM) : Identifies optimal yields by modeling interactions between variables. For example, higher temperatures (80°C) improve cross-coupling efficiency but may degrade sensitive intermediates .
- Validation : Replicate central points to assess reproducibility (e.g., ±5% yield variation).
Advanced: What computational approaches predict the compound’s pharmacokinetics and drug-likeness?
Q. Methodological Answer :
- SwissADME : Predicts logP (lipophilicity), solubility (ESOL model), and bioavailability. For example, hydroxymethyl groups enhance solubility but reduce membrane permeability .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., Parkin E3 ligase), guided by structural analogs .
- Limitation : Computed values (e.g., topological polar surface area >90 Ų) may overestimate blood-brain barrier penetration.
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Q. Methodological Answer :
- Case Example : Discrepancies in NMR integration ratios may arise from dynamic rotational isomerism in the triazolo-pyrazine core.
- Solutions :
Advanced: What safety protocols are critical during synthesis and handling?
Q. Methodological Answer :
- Hazard Mitigation :
- Emergency Response : Follow P101–P103 guidelines (e.g., carry product labels for medical assistance) .
Advanced: How does X-ray crystallography confirm regioselectivity in triazole formation?
Q. Methodological Answer :
- Case Study : The 1,4-substitution pattern in triazolo-pyrazines is confirmed by bond lengths (e.g., N1–C2 = 1.34 Å vs. N2–C3 = 1.31 Å) and torsion angles (e.g., C2–N1–N2–C3 = 179.5°) .
- Validation : Compare experimental data with DFT-optimized geometries (RMSD <0.05 Å).
Advanced: How can AI-driven tools enhance reaction optimization for this compound?
Q. Methodological Answer :
- COMSOL Multiphysics Integration : Models heat and mass transfer in exothermic steps (e.g., cycloadditions) to prevent runaway reactions .
- Autonomous Laboratories : AI platforms like ICReDD predict optimal solvent systems (e.g., DCM/hexane for crystallization) using quantum-chemical descriptors .
Advanced: What strategies improve regioselectivity in copper-catalyzed cycloadditions?
Q. Methodological Answer :
- Ligand Design : Bulky ligands (e.g., TBTA) favor 1,4-regioselectivity by steric shielding of alternate sites .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for desired triazole regioisomers .
Advanced: How to address low solubility in pharmacokinetic assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
